3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
CAS No.: 1353505-29-9
Cat. No.: VC3177504
Molecular Formula: C12H16N4O2
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353505-29-9 |
|---|---|
| Molecular Formula | C12H16N4O2 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | 3-cyclopentyl-5-(1-hydroxyethyl)-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C12H16N4O2/c1-6(17)11-13-9-8(7-4-2-3-5-7)15-16-10(9)12(18)14-11/h6-7,17H,2-5H2,1H3,(H,15,16)(H,13,14,18) |
| Standard InChI Key | BGSNHLFNRHZRRW-UHFFFAOYSA-N |
| SMILES | CC(C1=NC2=C(NN=C2C(=O)N1)C3CCCC3)O |
| Canonical SMILES | CC(C1=NC2=C(NN=C2C(=O)N1)C3CCCC3)O |
Introduction
Chemical Identity and Structural Characterization
Basic Chemical Properties
The compound 3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one possesses a unique chemical profile characterized by specific identifiers and physical properties as detailed in Table 1 below.
Table 1: Chemical Identity and Properties of 3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
| Parameter | Value |
|---|---|
| CAS Number | 1353505-29-9 |
| IUPAC Name | 3-cyclopentyl-5-(1-hydroxyethyl)-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
| Molecular Formula | C₁₂H₁₆N₄O₂ |
| Molecular Weight | 248.28 g/mol |
| Standard InChI | InChI=1S/C12H16N4O2/c1-6(17)11-13-9-8(7-4-2-3-5-7)15-16-10(9)12(18)14-11/h6-7,17H,2-5H2,1H3,(H,15,16)(H,13,14,18) |
| Standard InChIKey | BGSNHLFNRHZRRW-UHFFFAOYSA-N |
| SMILES | CC(C1=NC2=C(NN=C2C(=O)N1)C3CCCC3)O |
| PubChem Compound ID | 136268599 |
The compound features a heterocyclic core structure comprised of fused pyrazole and pyrimidine rings with specific substituents that contribute to its physicochemical properties and potential biological activity.
Structural Features
The structural architecture of 3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one includes several key features that define its chemical behavior. The compound contains a pyrazolo[4,3-d]pyrimidine scaffold, which serves as the core pharmacophore in many bioactive molecules. This bicyclic heterocycle consists of a pyrazole ring fused with a pyrimidine ring, creating a versatile platform for various biological activities.
The compound bears three significant substituents: a cyclopentyl group at position 3, a 1-hydroxyethyl group at position 5, and a carbonyl (oxo) group at position 7 of the pyrimidine ring. The cyclopentyl moiety offers a degree of lipophilicity, potentially enhancing cell membrane permeability. The 1-hydroxyethyl group introduces a chiral center and presents a hydrogen bond donor/acceptor functionality that may contribute to specific target interactions. The carbonyl group at position 7 (hence the 7-one nomenclature) creates additional possibilities for hydrogen bonding with biological targets.
Synthesis and Preparation
Synthetic Approaches
The synthesis of pyrazolo[4,3-d]pyrimidines, including compounds like 3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, typically follows established methodologies for constructing fused heterocyclic systems. These synthetic routes generally involve the condensation of appropriate starting materials, such as aminopyrazoles and β-ketoesters.
A common synthetic pathway begins with appropriately substituted aminopyrazoles, which serve as key building blocks for the construction of the fused ring system. The condensation reactions often employ cyclocondensation strategies to form the pyrimidine ring attached to the preformed pyrazole nucleus. The specific substituents, such as the cyclopentyl and 1-hydroxyethyl groups, can be either incorporated in the starting materials or introduced later through functional group transformations.
Structural Modifications
The structural diversity within the pyrazolo[4,3-d]pyrimidin-7-one class can be achieved through variations at multiple positions of the core scaffold. For the target compound, the presence of the cyclopentyl group at position 3 represents one such modification that may influence biological activity. Comparatively, related compounds in this class often feature different alkyl or cycloalkyl substituents at this position .
The 1-hydroxyethyl group at position 5 introduces both a hydroxyl functionality and a methyl group, creating a point of structural uniqueness that distinguishes this compound from others in its class. This hydroxyl group may serve as both a hydrogen bond donor and acceptor in interactions with biological targets, potentially enhancing binding affinity and selectivity.
Biological Activity and Pharmacological Properties
Mechanism of Action
Compounds belonging to the pyrazolo[4,3-d]pyrimidin-7-one class, including potential similarities with 3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, are known to inhibit cyclic guanosine 3',5'-monophosphate phosphodiesterases (cGMP PDEs). In particular, many compounds in this class demonstrate potent and selective inhibition of type 5 cyclic guanosine 3',5'-monophosphate phosphodiesterase (cGMP PDE5) .
The inhibition of PDE5 prevents the hydrolysis of cGMP, leading to increased intracellular concentrations of this second messenger. Elevated cGMP levels result in smooth muscle relaxation in vascular tissues, particularly in the corpus cavernosum, facilitating increased blood flow and erectile function in males. Similar mechanisms may contribute to enhanced blood flow in female genital tissues, suggesting potential applications in female sexual disorders as well .
Structure-Activity Relationships
Key Structural Determinants
The structural features of pyrazolo[4,3-d]pyrimidin-7-ones significantly influence their biological activity, with modifications at specific positions affecting their potency and selectivity for various PDE isoforms. In the case of 3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, several structural elements are likely to contribute to its potential biological profile.
The cyclopentyl substituent at position 3 may enhance lipophilicity and binding affinity within the hydrophobic pockets of the PDE5 enzyme. The 1-hydroxyethyl group at position 5 introduces a polar moiety that could engage in hydrogen bonding interactions with specific amino acid residues in the enzyme's binding site. The carbonyl group at position 7 may participate in additional hydrogen bonding interactions, further stabilizing the compound-enzyme complex .
Research Significance and Future Directions
Future Research Opportunities
Several promising research directions could enhance understanding of 3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and its potential applications:
-
Detailed enzymatic assays against various PDE isoforms to establish potency and selectivity profiles
-
Structure-based computational studies to elucidate binding modes with PDE5
-
Pharmacokinetic assessments to determine absorption, distribution, metabolism, and excretion characteristics
-
Toxicological evaluations to identify potential safety concerns
-
Medicinal chemistry efforts to optimize the structure for enhanced properties
-
Investigation of potential applications beyond sexual dysfunction, such as pulmonary hypertension or other conditions where PDE5 inhibition might provide therapeutic benefits
The presence of the 1-hydroxyethyl group introduces a chiral center, suggesting potential for stereochemical studies to determine if enantiomeric forms exhibit different biological activities or pharmacokinetic properties. Additionally, the hydroxyl group presents opportunities for derivatization to create prodrugs or conjugates with improved pharmaceutical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume